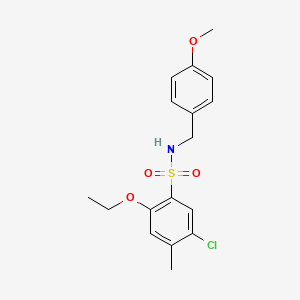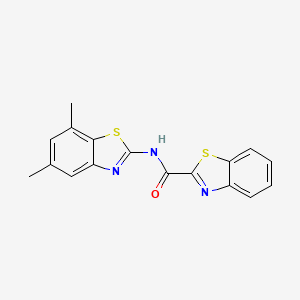
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as CM-272, is a sulfonamide-based compound that has been investigated for its potential as a therapeutic agent. This compound has been found to possess various biological activities including anti-inflammatory, antitumor, and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antibacterial activity. In addition, this compound has been found to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. In addition, the development of more soluble derivatives of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide may be a promising direction for future research.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of triethylamine. The resulting product is then reacted with sodium hydride and 2-chloroethanol to yield 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. The synthesis of this compound has been reported in several research articles.
Scientific Research Applications
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been investigated for its antitumor activity and has been found to induce apoptosis in cancer cells. In addition, 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide has shown antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-23-16-9-12(2)15(18)10-17(16)24(20,21)19-11-13-5-7-14(22-3)8-6-13/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWNRQWUAQSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)